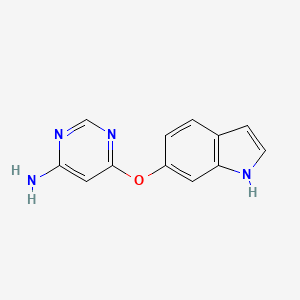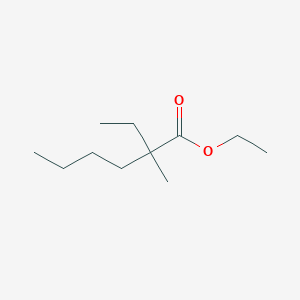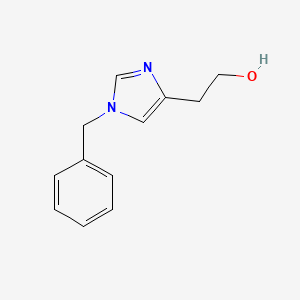
5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole
Übersicht
Beschreibung
5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Fluoro and Methyl Groups:
Coupling with Pyrimidine: The final step involves the coupling of the indole derivative with a pyrimidine precursor under appropriate reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
5-(2-Amino-6-chloro-pyrimidin-4-yloxy)-4-fluoro-2-methyl-1H-indole can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like 5-fluoroindole and 2-methylindole share structural similarities and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 4-chloropyrimidine and 6-aminopyrimidine also share structural features and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C13H10ClFN4O |
|---|---|
Molekulargewicht |
292.69 g/mol |
IUPAC-Name |
4-chloro-6-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-amine |
InChI |
InChI=1S/C13H10ClFN4O/c1-6-4-7-8(17-6)2-3-9(12(7)15)20-11-5-10(14)18-13(16)19-11/h2-5,17H,1H3,(H2,16,18,19) |
InChI-Schlüssel |
TUXWNVKYRXSUIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=CC(=NC(=N3)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8387481.png)
![3-[4-(6-Amino-pyridin-3-yl)-piperazin-1-yl]-propionitrile](/img/structure/B8387497.png)

![5-chloro-2-(1-methylcyclopropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8387509.png)


![3-(2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanoic acid](/img/structure/B8387530.png)







